Cas no 105192-52-7 (1-Octadecanol, 1,1-dimethoxy-)
1-Octadecanol, 1,1-dimethoxy- structure
Product Name:1-Octadecanol, 1,1-dimethoxy-
CAS No:105192-52-7
MF:C20H42O3
MW:330.545687198639
CID:1151364
PubChem ID:71333439
Update Time:2025-04-20
1-Octadecanol, 1,1-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Octadecanol, 1,1-dimethoxy-
- 1,1-dimethoxyoctadecan-1-ol
- DTXSID50761699
- 105192-52-7
-
- Inchi: 1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3
- InChI Key: OPBXUULGYIWMCV-UHFFFAOYSA-N
- SMILES: O(C)C(CCCCCCCCCCCCCCCCC)(O)OC
Computed Properties
- Exact Mass: 330.31356
- Monoisotopic Mass: 330.31339520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 18
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69
1-Octadecanol, 1,1-dimethoxy- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
105192-52-7 (1-Octadecanol, 1,1-dimethoxy-) Related Products
- 13820-09-2(Trimethyl orthovalerate)
- 62007-51-6(Pentane,1,1,1-tributoxy-)
- 43083-12-1(1,1,1-Trimethoxybutane)
- 919-29-9(1,1,1-Triethoxy-pentane)
- 161838-87-5(1,1,1-Trimethoxyoctane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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